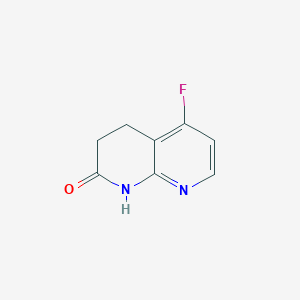

5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-3,4-dihydro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h3-4H,1-2H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGFPJHXTCXVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=NC=CC(=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301243345 | |

| Record name | 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237535-78-2 | |

| Record name | 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1237535-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridin-2(1H)-one nucleus is a recognized "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial and anticancer properties.[1][2] The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, membrane permeability, and target binding affinity. This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic building block poised for application in drug discovery programs. While experimental data on this specific molecule is limited, this document synthesizes information from analogous structures and established synthetic methodologies to provide a robust framework for its utilization. We will explore its physicochemical properties, propose viable synthetic strategies, predict its spectroscopic signature, and discuss its reactivity and potential for creating diverse chemical libraries.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a dihydropyridinone ring fused to a fluoropyridine ring. Its fundamental properties are summarized below. The calculated values provide a baseline for understanding its behavior in various experimental settings, such as its likely solubility and lipophilicity (XLogP3).[3]

| Property | Value | Source |

| IUPAC Name | 5-fluoro-3,4-dihydro-1H-1,8-naphthyridin-2-one | [3] |

| CAS Number | 1260385-22-5; 1237535-78-2 | [4][5] |

| Molecular Formula | C₈H₇FN₂O | [3] |

| Molecular Weight | 166.15 g/mol | [3] |

| Exact Mass | 166.05424101 Da | [3] |

| XLogP3 (Calculated) | 0.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

Synthetic Strategies for the Naphthyridinone Core

Core Scaffold Synthesis via IEDDA Reaction

The key transformation involves an intramolecular IEDDA reaction of a 1,2,4-triazine precursor tethered to an alkyne via an amide linker. Microwave irradiation facilitates the reaction, leading to the formation of the bicyclic naphthyridinone system with high efficiency.[6] The choice of microwave heating is causal to the reaction's success; it provides rapid and uniform heating, often reducing reaction times from hours to minutes and minimizing side product formation compared to conventional heating.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H7FN2O | CID 46853239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Abstract

The 1,8-naphthyridinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous therapeutic agents.[1][2] This technical guide provides an in-depth examination of a specific, valuable derivative: 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS No. 1237535-78-2).[3][4][5] We will explore a validated synthetic pathway, delve into the principles of its structural characterization, and discuss its significance as a key building block in medicinal chemistry and drug discovery programs. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important intermediate.

Introduction: The Significance of the Naphthyridinone Core

Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the 1,8-naphthyridine skeleton has attracted significant attention due to its presence in compounds exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1] The fusion of two pyridine rings creates a rigid, planar structure that can effectively interact with biological targets. The "-2(1H)-one" suffix indicates a lactam moiety, which provides a crucial hydrogen bond donor and acceptor site, further enhancing its potential for molecular recognition.

The subject of this guide, This compound , introduces two key modifications to the parent scaffold:

-

Fluorine Substitution: The placement of a fluorine atom at the C5 position is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and binding affinity to target proteins without significantly increasing steric bulk.

-

Dihydrogenation: The saturation of the C3-C4 bond to form a dihydropyridinone ring introduces conformational flexibility. This three-dimensional character can be critical for optimizing interactions within the binding pockets of enzymes and receptors.

This compound, therefore, is not merely an academic curiosity but a strategically designed building block for the synthesis of more complex, high-value pharmaceutical candidates.

Synthesis and Mechanistic Rationale

The construction of the this compound core can be achieved through a multi-step sequence. A logical and field-proven approach involves the catalytic hydrogenation of a suitably substituted nitropyridine precursor. This method is advantageous due to the commercial availability of starting materials and the robustness of the hydrogenation reaction.

Proposed Synthetic Workflow

A plausible synthetic route begins with 2-amino-6-fluoropyridine and ethyl acrylate, proceeding through a key nitro-intermediate, which is then reduced and cyclized.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of Ethyl 3-((6-fluoro-3-nitropyridin-2-yl)amino)propanoate

-

Rationale: This step involves a nucleophilic aromatic substitution followed by nitration. However, a more direct route starts with a pre-nitrated pyridine. The key transformation is the catalytic transfer hydrogenation which simultaneously reduces the nitro group and facilitates cyclization.[6]

-

Procedure: To a solution of a suitable nitro-substituted aminopyridine precursor in ethanol, add a catalytic amount of Palladium on Carbon (10 wt. %).

-

The reaction vessel is purged with nitrogen and then filled with hydrogen gas (typically via a balloon or in a Parr shaker apparatus).

-

The mixture is stirred vigorously at room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: The palladium catalyst adsorbs hydrogen gas, facilitating the reduction of the aromatic nitro group to an amine.[6][7] This newly formed amine is now positioned to undergo a spontaneous or heat-induced intramolecular cyclization with the ester group, eliminating ethanol and forming the stable six-membered lactam ring. This reductive cyclization is an efficient and clean method for constructing such heterocyclic systems.[8]

Step 2: Work-up and Purification

-

Upon reaction completion, the mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The Celite pad is washed with additional solvent (e.g., ethanol or ethyl acetate).

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Self-Validation: Purification is achieved via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the title compound as a solid. The purity should be assessed by HPLC and NMR spectroscopy.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂O | [3][4][5] |

| Molecular Weight | 166.15 g/mol | [3][4] |

| CAS Number | 1237535-78-2 | [3][4][5] |

| Appearance | Expected to be an off-white to yellow solid | General knowledge |

| XLogP3 | 0.4 | [3] |

Spectroscopic Data (Expected)

The following table outlines the expected signals in various spectroscopic analyses, which serve to validate the structure.

| Technique | Expected Data & Interpretation |

| ¹H NMR | δ (ppm): ~8.0-7.0 (2H, m, Ar-H), ~3.0 (2H, t, CH₂-C=O), ~2.6 (2H, t, Ar-CH₂). The signals correspond to the protons on the aromatic ring and the two methylene groups in the dihydropyridinone ring. Coupling patterns (triplets) would confirm the adjacent CH₂ groups. |

| ¹³C NMR | δ (ppm): ~170 (C=O), ~160-150 (C-F, d), ~140-110 (Ar-C), ~30 (CH₂), ~25 (CH₂). The downfield signal confirms the carbonyl carbon. A large coupling constant (JC-F) would be observed for the carbon bearing the fluorine atom. |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift characteristic of an aryl fluoride. |

| Mass Spec (ESI+) | m/z: 167.06 [M+H]⁺. The calculated exact mass for the protonated molecule provides definitive confirmation of the molecular formula.[3] |

| FT-IR | ν (cm⁻¹): ~3200 (N-H stretch), ~1680 (C=O, amide stretch), ~1600, 1580 (C=C, aromatic stretch), ~1250 (C-F stretch). These vibrational frequencies correspond to the key functional groups in the molecule. |

Applications in Drug Discovery

While this compound is primarily a building block, the scaffold it represents is crucial in the development of potent therapeutic agents. Its structure is found within more complex molecules designed as inhibitors for various biological targets.

Case Study: Precursor to Kinase and PARP Inhibitors

The dihydronaphthyridinone core is a key component in the design of inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP). For example, the PARP inhibitor Talazoparib (BMN 673) features a more complex, fused ring system derived from a related heterocyclic core.[9] The structural features of our title compound—the lactam, the fluorine substituent, and the dihydrogenated ring—are all elements used to optimize potency and pharmacokinetic properties in such inhibitors.

Caption: Role as an intermediate in the drug discovery pipeline.

Chemists can utilize the N-H group of the lactam for substitution reactions (e.g., arylation) or functionalize the aromatic ring to append other fragments, thereby building a library of diverse compounds for screening against biological targets.

Conclusion

This compound is a well-defined and synthetically accessible chemical entity. Its structure combines several desirable features for modern drug discovery: a biologically relevant naphthyridinone core, a metabolically stabilizing fluorine atom, and conformational flexibility. The synthetic route, centered around a robust reductive cyclization, is efficient and scalable. The clear spectroscopic signatures of the molecule allow for unambiguous characterization, ensuring high quality for subsequent synthetic transformations. As a key intermediate, it holds significant potential for the development of next-generation therapeutics, particularly in the fields of oncology and infectious diseases.

References

-

A convenient one-pot synthesis of 1,8-naphthyridones. Journal of Organic Chemistry, 2003.

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health (PMC).

-

1,8-Naphthyridine synthesis. Organic Chemistry Portal.

-

This compound. PubChem, National Institutes of Health.

-

A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).

-

MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals.

-

This compound. Echemi.

-

This compound. Appretech Scientific Limited.

-

MCYF0456 this compound. MakeChem Inc.

-

This compound. Sunway Pharm Ltd.

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate.

-

5-fluoro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one. Fluorochem.

-

5-fluoro-3-hydroxy-1H-1,8-naphthyridin-2-one. PubChem, National Institutes of Health.

-

This compound - CAS 1237535-78-2. Scbt.com.

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health (PMC), 2021.

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health (PMC).

-

Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI.

-

Catalytic hydrogenation and bifunctional catalysts. TU Chemnitz.

-

Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. ACS Publications.

-

Fused 1,5-naphthyridines. Encyclopedia.pub.

-

Stable RuIr Nanoalloy Catalyst for Levulinic Acid Hydrogenation Reaction. MDPI.

-

Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. RSC Publishing.

-

Catalytic Hydrogenation of 3-Amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones and Its Use in the Synthesis of Trifluoromethyl-Containing Mimetics of Ornithine and Thalidomide. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Catalytic-Hydrogenation-of-3-Amino-6-(trifluorome-Tolmachova-Dolovanyuk/1e93235b91b8f15d97f22312d8a4f91361543324]([Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H7FN2O | CID 46853239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. appretech.com [appretech.com]

- 6. mdpi.com [mdpi.com]

- 7. Catalytic hydrogenation and bifunctional catalysts | Research | Organische Chemie | Institut für Chemie | Fakultät fü… | TU Chemnitz [tu-chemnitz.de]

- 8. Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS number 1237535-78-2

An In-Depth Technical Guide to 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS: 1237535-78-2): A Core Scaffold for Modern Drug Discovery

Executive Summary: This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,8-naphthyridine core is a recognized "privileged scaffold" due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the 5-position is a strategic modification intended to enhance metabolic stability and modulate electronic properties, making this compound a valuable building block for the synthesis of novel therapeutic agents.[3] This document, intended for researchers and drug development professionals, details the compound's physicochemical properties, provides a representative synthetic and analytical workflow, and explores its biological context and therapeutic potential based on the activities of the broader naphthyridinone class.

Physicochemical and Structural Characterization

This compound is a specific derivative of the 1,8-naphthyridine bicyclic system. Its structural integrity and physicochemical properties are foundational to its utility as a synthetic intermediate.

Core Chemical Identifiers

A consistent set of identifiers is crucial for accurate sourcing and documentation in a research and development setting.

| Identifier | Value | Source |

| CAS Number | 1237535-78-2 | PubChem[4], Fluorochem[5] |

| Molecular Formula | C₈H₇FN₂O | PubChem[4], Moldb[6] |

| Molecular Weight | 166.15 g/mol | PubChem[4], Sunway Pharm[7] |

| IUPAC Name | 5-fluoro-3,4-dihydro-1H-1,8-naphthyridin-2-one | PubChem[4], Fluorochem[5] |

| Synonyms | 5-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one | Moldb[6], PubChem[4] |

| InChI Key | NOGFPJHXTCXVDA-UHFFFAOYSA-N | Fluorochem[5], Echemi[8] |

Computed Physicochemical Properties

The following properties, computed from its structure, offer predictive insights into the molecule's behavior in biological systems, such as membrane permeability and solubility.[4]

| Property | Value | Source |

| XLogP3 | 0.4 | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 0 | PubChem[4] |

| Exact Mass | 166.05424101 Da | PubChem[4] |

| Topological Polar Surface Area | 42 Ų | PubChem[4] |

Structural Elucidation and Rationale

The core of the molecule is a dihydronaphthyridinone, a fused heterocyclic system containing two nitrogen atoms. The placement of the fluorine atom at the C5 position is a deliberate chemical design choice. Fluorine's high electronegativity and small size allow it to serve as a bioisostere for a hydrogen atom, yet it can drastically alter a molecule's properties by:

-

Blocking Metabolic Attack: The C-F bond is exceptionally strong, preventing oxidative metabolism at that position, which can increase a drug candidate's half-life.

-

Modulating Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, affecting ionization state at physiological pH.

-

Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites.

Synthesis, Purification, and Analysis

While specific proprietary syntheses may vary, a general and logical approach to constructing the this compound scaffold can be derived from established synthetic strategies for related naphthyridine systems.[9]

A Representative Synthetic Workflow

The synthesis of naphthyridinones often involves the cyclization of appropriately substituted aminopyridines.[9] The following diagram outlines a logical workflow from starting materials to the final, analytically pure compound.

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis and Purification

This protocol is a representative example and should be optimized based on laboratory-specific conditions.

-

Reaction Setup: To a solution of a suitable 2-amino-6-fluoropyridine precursor in a high-boiling point solvent (e.g., diphenyl ether), add an appropriate three-carbon synthon such as acrylic acid or its ester derivative.

-

Condensation/Cyclization: Heat the reaction mixture under reflux for several hours to facilitate both the initial Michael addition and the subsequent intramolecular cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by vacuum filtration and washed with the same solvent to remove high-boiling point residues.

-

Purification: The crude solid is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), is employed.

-

Isolation: Fractions containing the pure product (as determined by TLC) are combined. The solvent is removed under reduced pressure using a rotary evaporator to yield this compound as a solid, typically white to off-white.[3]

Analytical Characterization Workflow

Rigorous analytical validation is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. Commercial suppliers typically provide documentation including NMR, HPLC, and LC-MS data.[6]

Caption: Standard workflow for analytical quality control.

Biological Context and Therapeutic Potential

The true value of this compound lies in its potential as a scaffold for creating more complex, biologically active molecules.

The 1,8-Naphthyridinone Scaffold: A Privileged Structure

The 1,8-naphthyridine core is present in numerous compounds with a vast array of biological activities.[1] This structural motif has been successfully exploited to develop agents that are:

-

Antimicrobial: The quinolone antibiotics, such as nalidixic acid, feature a related 1,8-naphthyridine core and function by inhibiting bacterial DNA gyrase.[10]

-

Anticancer: Derivatives have been shown to inhibit various protein kinases and demonstrate cytotoxic activity against cancer cell lines.[1]

-

Anti-inflammatory and Analgesic: Certain compounds based on this scaffold have shown potent anti-inflammatory effects.[1]

-

Neurological Applications: The scaffold has been investigated for applications in Alzheimer's disease and depression.[1]

A recent patent application has specifically highlighted 1,8-naphthyridin-2-one compounds for the potential treatment of autoimmune diseases, further broadening the therapeutic relevance of this chemical class.[11]

Application in Modulating Antibiotic Resistance

One of the most compelling applications for novel 1,8-naphthyridine derivatives is in combating antibiotic resistance. Research has demonstrated that while some 1,8-naphthyridinone derivatives may not have potent direct antibacterial activity themselves, they can act as powerful modulators, enhancing the efficacy of existing antibiotics like fluoroquinolones.[10]

This synergistic effect is theorized to occur through various mechanisms, potentially including the inhibition of bacterial efflux pumps or interference with other resistance mechanisms, thereby re-sensitizing resistant strains to the primary antibiotic.[10]

Caption: Synergistic action against resistant bacteria.[10]

Handling and Storage

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at room temperature, sealed from moisture, is recommended.[7]

Conclusion and Future Outlook

This compound (CAS: 1237535-78-2) is more than just a chemical compound; it is a strategically designed building block for the next generation of therapeutics. Its fluorinated 1,8-naphthyridinone core provides a robust and versatile platform for medicinal chemists. While its direct biological activity is not extensively documented, its value as a synthetic intermediate for anticancer and potentially autoimmune disease therapies is clear.[3][11] Furthermore, the demonstrated ability of the parent scaffold to modulate antibiotic resistance opens a critical and exciting avenue for future research.[10] As the challenges of drug resistance and the need for novel therapeutic agents grow, the intelligent application of core scaffolds like this one will be paramount to the success of future drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 1045855-18-2 | Benchchem [benchchem.com]

- 4. This compound | C8H7FN2O | CID 46853239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 1237535-78-2 | 5-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one - Moldb [moldb.com]

- 7. This compound - CAS:1237535-78-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. echemi.com [echemi.com]

- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CO2022006942A2 - 1,8-naphthyridin-2-one compounds for the treatment of an autoimmune disease - Google Patents [patents.google.com]

5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

This guide provides a detailed exploration of the potential mechanisms of action for the novel compound this compound. As a member of the versatile 1,8-naphthyridine class of compounds, which have garnered significant attention in medicinal chemistry, this molecule holds therapeutic promise.[1][2] While direct studies on this specific fluorinated derivative are emerging, this document synthesizes data from structurally related analogs to propose and validate plausible molecular pathways and biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound class.

Introduction to the 1,8-Naphthyridinone Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold renowned for its wide array of biological activities.[3][4] Derivatives of this core structure have been extensively investigated and have shown efficacy as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][2] The versatility of the 1,8-naphthyridinone ring system allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. For instance, some derivatives are known to function as inhibitors of key enzymes like EGFR and other protein kinases, while others, particularly those resembling fluoroquinolones, act as potent antibacterial agents by targeting DNA gyrase.[5][6]

Given the limited specific literature on this compound, this guide will focus on three highly probable mechanisms of action based on the established activities of its chemical relatives: Protein Kinase Inhibition, DNA Gyrase Inhibition, and Induction of Apoptosis. For each proposed mechanism, we will provide the scientific rationale and detailed experimental protocols for validation.

Proposed Mechanism 1: Protein Kinase Inhibition

Scientific Rationale:

A significant number of 1,8-naphthyridine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Specifically, derivatives of the 1,8-naphthyridine scaffold have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[5] Furthermore, a structurally related compound, MHY-449, a dihydrobenzofuro[4,5-b][1][4]naphthyridin-6-one derivative, has been shown to induce apoptosis in lung cancer cells by downregulating the phosphorylation of Akt, a key serine/threonine kinase in the PI3K/Akt survival pathway.[7] The presence of the fluorine atom on the this compound molecule may enhance its binding affinity to the ATP-binding pocket of certain kinases, a common strategy in kinase inhibitor design.[8]

Experimental Validation:

To investigate the potential of this compound as a protein kinase inhibitor, a multi-step experimental approach is recommended.

A. In Vitro Kinase Inhibition Assay:

This assay will determine the direct inhibitory effect of the compound on the activity of specific kinases.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

-

Prepare Kinase Reaction Buffer: Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA.

-

Set up Kinase Reactions: In a 96-well plate, add 5 µL of the kinase of interest (e.g., EGFR, Akt) diluted in the reaction buffer.

-

Compound Dilution Series: Prepare a serial dilution of this compound in DMSO, and then dilute further in the reaction buffer. Add 2.5 µL of the compound solution to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Initiate Reaction: Add 2.5 µL of a solution containing the kinase-specific substrate and ATP to each well to start the reaction. Incubate at 30°C for 60 minutes.

-

Terminate Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate at room temperature for 30 minutes.

-

Measure Luminescence: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and plot the results to determine the IC50 value.

B. Cellular Phosphorylation Status Assessment:

This experiment will assess the compound's effect on kinase activity within a cellular context.

Protocol: Western Blot for Phospho-Akt

-

Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A549 lung cancer cells) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | IC50 (µM) |

| EGFR | |

| Akt1 | |

| MEK1 | |

| ERK2 | |

| Other kinases |

Visualization of the Proposed Pathway and Experimental Workflow

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Proposed Mechanism 2: DNA Gyrase Inhibition

Scientific Rationale:

The 1,8-naphthyridine core is a key structural feature of many quinolone and fluoroquinolone antibiotics, such as nalidixic acid.[4][9] These agents exert their antibacterial effects by inhibiting DNA gyrase (and topoisomerase IV), enzymes essential for bacterial DNA replication, repair, and recombination.[6] The inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. Given that this compound shares this core structure and contains a fluoro group (a common feature in potent fluoroquinolones), it is plausible that it could act as a bacterial DNA gyrase inhibitor.[6]

Experimental Validation:

A. DNA Gyrase Supercoiling Assay:

This biochemical assay directly measures the inhibitory effect of the compound on the supercoiling activity of DNA gyrase.

Protocol: E. coli DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing E. coli DNA gyrase assay buffer, relaxed plasmid DNA (e.g., pBR322), and varying concentrations of this compound. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO).

-

Enzyme Addition: Add E. coli DNA gyrase to each reaction tube.

-

Initiate Reaction: Add ATP to initiate the supercoiling reaction. Incubate at 37°C for 1 hour.

-

Stop Reaction: Terminate the reaction by adding a stop solution containing SDS and proteinase K.

-

Analysis by Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

B. Minimum Inhibitory Concentration (MIC) Determination:

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution MIC Assay

-

Prepare Bacterial Inoculum: Grow the bacterial strains of interest (e.g., E. coli, S. aureus) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth.

-

Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) |

| E. coli ATCC 25922 | |

| S. aureus ATCC 29213 | |

| P. aeruginosa ATCC 27853 | |

| Multi-drug resistant strain |

Visualization of the Experimental Workflow

Caption: Workflow for assessing antibacterial activity.

Proposed Mechanism 3: Induction of Apoptosis

Scientific Rationale:

As previously mentioned, the related compound MHY-449 induces apoptosis in cancer cells.[7] Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by triggering this pathway. Key events in apoptosis include the activation of a cascade of proteases called caspases, the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP), and changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[7] It is therefore highly probable that this compound could also exert anticancer effects by inducing apoptosis.

Experimental Validation:

A. Quantification of Apoptosis by Flow Cytometry:

This assay uses Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a DNA stain that enters cells with compromised membranes) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat a suitable cancer cell line with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

B. Western Blot Analysis of Apoptotic Markers:

This experiment will detect the cleavage of caspases and PARP, which are hallmarks of apoptosis.

Protocol: Western Blot for Cleaved Caspase-3 and Cleaved PARP

-

Prepare Cell Lysates: Treat cells and prepare protein lysates as described in the Western Blot protocol for Phospho-Akt.

-

SDS-PAGE and Transfer: Perform SDS-PAGE and protein transfer as previously described.

-

Immunoblotting:

-

Probe one membrane with an antibody that specifically recognizes cleaved caspase-3.

-

Probe a second membrane with an antibody that detects both full-length and cleaved PARP.

-

Probe for a loading control (e.g., β-actin) on each membrane.

-

-

Detection: Visualize the protein bands using an ECL substrate. An increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.

Data Presentation: Apoptosis Induction

| Compound Conc. (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells |

| 0 (Control) | ||

| 1 | ||

| 5 | ||

| 10 |

Visualization of the Intrinsic Apoptosis Pathway

Caption: Overview of the intrinsic apoptosis pathway.

Conclusion and Future Directions

This guide outlines a scientifically grounded approach to elucidating the mechanism of action of this compound. Based on the extensive literature on the 1,8-naphthyridinone scaffold, the most plausible mechanisms involve protein kinase inhibition, DNA gyrase inhibition, and the induction of apoptosis. The provided experimental protocols offer a clear path for researchers to test these hypotheses.

Future investigations should aim to identify the specific molecular target(s) of this compound through techniques such as affinity chromatography-mass spectrometry or thermal shift assays. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing the potency and selectivity of this promising compound for potential therapeutic development.

References

-

Jain, A. K., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-27. [Link]

-

Singh, U. P., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1289-1309. [Link]

-

ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Request PDF. [Link]

-

ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives as EGFR inhibitors. Scientific Diagram. [Link]

-

dos Santos, A. C. A., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Chemistry and Biological Activities of 1,8-Naphthyridines. Article. [Link]

-

Nowakowska, Z., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4992. [Link]

-

ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Article. [Link]

-

ResearchGate. (n.d.). Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. Request PDF. [Link]

-

ResearchGate. (n.d.). Enzyme inhibition by fluoro compounds. PDF. [Link]

-

Karaca, H., et al. (2017). New 1,4-dihydro[1][4]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1215-1220. [Link]

-

Clark, R. F., et al. (2004). Novel inhibitors of bacterial protein synthesis: structure-activity relationships for 1,8-naphthyridine derivatives incorporating position 3 and 4 variants. Bioorganic & Medicinal Chemistry Letters, 14(12), 3299-3302. [Link]

-

Kim, H. P., et al. (2015). Novel dihydrobenzofuro[4,5-b][1][4]naphthyridin-6-one derivative, MHY-449, induces cell cycle arrest and apoptosis via the downregulation of Akt in human lung cancer cells. Oncology Reports, 34(5), 2431-2438. [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one derivative, MHY-449, induces cell cycle arrest and apoptosis via the downregulation of Akt in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the biological landscape of this chemical class, with a specific focus on the potential activities of 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one. While direct experimental data for this specific analogue is emerging, this document synthesizes the wealth of information available for structurally related compounds to provide a predictive framework for its therapeutic potential and to outline robust experimental strategies for its evaluation. We will delve into the established roles of 1,8-naphthyridinone derivatives as potent enzyme inhibitors and modulators of critical cellular pathways, offering insights into their potential applications in oncology, inflammatory diseases, and infectious diseases.

Introduction: The 1,8-Naphthyridinone Core - A Scaffold of Therapeutic Promise

The 1,8-naphthyridine ring system, a fusion of two pyridine rings, forms the structural foundation for a multitude of biologically active molecules.[1][2] The introduction of a carbonyl group at the 2-position and partial saturation to form the 3,4-dihydro-1,8-naphthyridin-2(1H)-one core creates a three-dimensional structure amenable to diverse functionalization, leading to compounds with a wide spectrum of pharmacological properties. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities.[2] The incorporation of a fluorine atom at the 5-position, as in our molecule of interest, is a common medicinal chemistry strategy to enhance metabolic stability, improve binding affinity, and modulate electronic properties, often leading to superior pharmacological profiles.[3]

This guide will focus on the most prominent and well-documented biological activities associated with the 1,8-naphthyridin-2(1H)-one scaffold, providing a roadmap for the investigation of this compound.

Key Biological Activities and Mechanisms of Action

The versatility of the 1,8-naphthyridinone scaffold allows it to interact with a range of biological targets. The primary activities of interest for derivatives of this core include anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity: Targeting DNA Repair and Cell Cycle Regulation

A significant body of research points to the potential of 1,8-naphthyridinone derivatives as potent anticancer agents.[2][4] A key mechanism underlying this activity is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in the DNA damage repair pathway.[5][6]

PARP-1 is a nuclear enzyme that plays a critical role in the repair of single-strand DNA breaks.[7] In cancer cells, particularly those with deficiencies in other DNA repair pathways such as BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of unrepaired DNA damage, ultimately resulting in cell death through a concept known as synthetic lethality.[8] Naphthyridinone-based compounds have been designed to mimic the nicotinamide adenine dinucleotide (NAD+) substrate of PARP-1, competitively inhibiting its enzymatic activity.[5]

Caption: Proposed mechanism of PARP-1 inhibition by this compound in cancer cells.

A robust method to determine the PARP-1 inhibitory activity of a compound is a cell-free enzymatic assay.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by recombinant PARP-1 enzyme. The inhibitory effect of the test compound is quantified by measuring the reduction in the biotinylated histone signal.

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well high-binding plate with histones and incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Compound Addition: Add serial dilutions of this compound (and a known PARP inhibitor as a positive control, e.g., Olaparib) to the wells.

-

Enzyme Reaction: Add a reaction mixture containing recombinant human PARP-1 enzyme and biotinylated NAD+ to each well. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.

-

Signal Development: After a final wash, add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the PARP-1 activity.

Anti-inflammatory Activity: Targeting Phosphodiesterase IV

Certain substituted 1,8-naphthyridin-2(1H)-ones have been identified as selective inhibitors of phosphodiesterase IV (PDE4).[9] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and reduces the production of pro-inflammatory mediators.

By inhibiting PDE4, 1,8-naphthyridinone derivatives can potentially alleviate inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The increased cAMP levels lead to smooth muscle relaxation in the airways and reduced inflammation.[9]

Caption: Proposed mechanism of PDE4 inhibition leading to anti-inflammatory effects.

Antimicrobial Activity: Potentiating Existing Antibiotics

While some 1,8-naphthyridine derivatives possess intrinsic antibacterial activity, a particularly interesting and clinically relevant property is their ability to modulate and enhance the efficacy of existing antibiotics against multi-resistant bacterial strains.[10]

Studies have shown that certain 1,8-naphthyridin-4(1H)-one derivatives, when used in combination with fluoroquinolone antibiotics, can significantly decrease the minimum inhibitory concentration (MIC) of these antibiotics against resistant bacteria.[10] The exact mechanism is still under investigation but may involve the inhibition of bacterial efflux pumps or other resistance mechanisms, thereby restoring the susceptibility of the bacteria to the antibiotic.

The checkerboard assay is a standard method to assess the synergistic effect of two antimicrobial agents.

Principle: This assay involves testing a range of concentrations of two compounds, both alone and in combination, to determine if the combined effect is greater than the sum of their individual effects.

Step-by-Step Methodology:

-

Prepare Compound Dilutions: Prepare serial twofold dilutions of this compound and a standard antibiotic (e.g., ciprofloxacin) in a 96-well microtiter plate. The concentrations should range from sub-inhibitory to supra-inhibitory.

-

Inoculate with Bacteria: Add a standardized inoculum of a multi-resistant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index:

-

FIC of drug A = MIC of drug A in combination / MIC of drug A alone

-

FIC of drug B = MIC of drug B in combination / MIC of drug B alone

-

FIC Index = FIC of drug A + FIC of drug B

-

-

Interpret the Results:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4.0: Additive or indifferent effect

-

FIC Index > 4.0: Antagonism

-

Physicochemical Properties and Predicted Activity Profile

The physicochemical properties of this compound can be predicted to influence its biological activity and pharmacokinetic profile.

| Property | Predicted Value/Characteristic | Implication for Biological Activity |

| Molecular Weight | 166.15 g/mol [11] | Favorable for oral bioavailability (Lipinski's Rule of Five). |

| LogP | 0.4[11] | Indicates good water solubility, which is beneficial for formulation and distribution. |

| Hydrogen Bond Donors | 2[11] | Can participate in hydrogen bonding interactions with target proteins. |

| Hydrogen Bond Acceptors | 3[11] | Can participate in hydrogen bonding interactions with target proteins. |

| Fluorine Substitution | at C5 | Can enhance binding affinity, metabolic stability, and membrane permeability. |

Based on these properties and the known activities of the scaffold, this compound is a promising candidate for investigation as a:

-

PARP inhibitor for cancer therapy, particularly in BRCA-mutant tumors.

-

PDE4 inhibitor for the treatment of inflammatory respiratory diseases.

-

Antibiotic potentiator to combat multidrug-resistant bacterial infections.

Future Directions and Conclusion

The 1,8-naphthyridin-2(1H)-one scaffold represents a highly versatile platform for the development of novel therapeutics. While the specific biological profile of this compound requires empirical determination, the extensive research on its structural analogues provides a strong rationale for its investigation as a potent anticancer, anti-inflammatory, or antimicrobial agent. The experimental protocols outlined in this guide offer a clear and robust framework for elucidating its mechanism of action and quantifying its therapeutic potential. Further studies, including in vivo efficacy and safety assessments, will be crucial to translate the promise of this compound into clinical reality.

References

- 1. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 8. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]

- 9. Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C8H7FN2O | CID 46853239 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 1,8-Naphthyridinone Compounds: A Medicinal Chemistry Perspective

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, attributable to its versatile synthesis and the wide spectrum of biological activities exhibited by its derivatives.[1][2][3] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1,8-naphthyridinone compounds, moving beyond a mere catalog of activities to explain the causal links between molecular architecture and biological function. We will dissect the key pharmacophoric features and substitution patterns that govern the anticancer, antimicrobial, and antiviral properties of these potent heterocyclic compounds. This document is designed to serve as a foundational resource, integrating established knowledge with actionable experimental protocols and data-driven insights to guide future drug discovery and development efforts.

The 1,8-Naphthyridinone Core: A Foundation for Diverse Bioactivity

The 1,8-naphthyridinone skeleton is a bicyclic aromatic heterocycle containing two nitrogen atoms. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an ideal scaffold for interacting with a multitude of biological targets. This inherent versatility has led to its exploration in numerous therapeutic areas, including oncology, infectious diseases, and neurology.[2][4] The core can be systematically modified at several key positions, allowing for the fine-tuning of its pharmacological profile, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Key positions for substitution on the 1,8-naphthyridinone scaffold.

Synthetic Strategies: Building the Molecular Arsenal

The extensive investigation of 1,8-naphthyridinones has been facilitated by robust and adaptable synthetic methodologies. Understanding these synthetic routes is crucial as they dictate the feasibility of proposed structural modifications. Several classical and modern reactions are employed:

-

Friedländer Annulation: This is arguably the most common and direct method, typically involving the condensation of a 2-aminonicotinaldehyde or ketone with a compound containing an α-methylene ketone. This reaction's simplicity and efficiency make it a cornerstone of 1,8-naphthyridine synthesis.[5][6]

-

Vilsmeier-Haack Reaction: This reaction is instrumental in forming the core ring system and introducing a formyl group, often at the C-3 position, which serves as a versatile handle for further elaboration.[6][7][8]

-

Gould-Jacobs Reaction: This method involves the reaction of an aminopyridine with an alkoxymethylenemalonate ester, followed by thermal cyclization to form the pyridone ring.

Caption: Simplified workflow of the Friedländer Annulation for synthesis.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 1,8-naphthyridinone derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. The following sections dissect the SAR for major therapeutic applications.

Anticancer Activity

1,8-Naphthyridinones exert their anticancer effects through diverse mechanisms, including the inhibition of topoisomerases and various protein kinases that are critical for cancer cell proliferation and survival.[3][6][7]

Key Mechanisms & SAR Insights:

-

Topoisomerase II Inhibition: Compounds like voreloxin function as topoisomerase II inhibitors, intercalating into DNA and preventing the re-ligation of DNA strands, which leads to catastrophic DNA damage and apoptosis in cancer cells.[3][9]

-

Kinase Inhibition: Many derivatives target key signaling kinases like Epidermal Growth Factor Receptor (EGFR), c-Met, and Casein Kinase 2 (CK2).[3][7]

-

Cannabinoid Receptor (CB2) Agonism: Certain derivatives have been developed as highly selective CB2 receptor agonists, which can induce apoptosis in immune-derived cancer cells.[10]

Positional SAR Analysis:

-

N-1 Position: Substitution with small alkyl groups (e.g., ethyl) or a propargyl group is often favorable for activity.[11]

-

C-3 Position: This position is critical for potency. The introduction of a carboxamide moiety is a common strategy.[11][12][13] The nature of the amide substituent is crucial; bulky or aromatic groups can significantly enhance cytotoxicity.

-

C-6 Position: Halogen substitution, particularly with chlorine or bromine, has been shown to increase cytotoxic potency in some series.[12]

-

C-2 and C-7 Positions: Modifications at these positions can modulate selectivity and pharmacokinetic properties. For example, introducing a naphthyl ring at the C-2 position has been shown to increase cytotoxicity.[9]

Caption: Key pharmacophoric features for anticancer activity.

Table 1: Cytotoxicity of Representative 1,8-Naphthyridinone Derivatives

| Compound ID | N-1 Substituent | C-3 Substituent | C-6 Substituent | Target Cell Line | IC₅₀ (µM) | Reference |

| 12 | H | 4-chlorophenyl-carboxamide | H | HBL-100 (Breast) | 1.37 | [13] |

| 29 | H | 2-thienyl | H | PA-1 (Ovarian) | 0.41 | [12] |

| 47 | H | 4-fluorophenyl-carboxamide | Cl | K-562 (Leukemia) | 0.77 | [12] |

| 15 | H | 2-naphthyl | CH₃ | HeLa (Cervical) | 2.3 | [9] |

Antimicrobial Activity

The 1,8-naphthyridinone scaffold is the foundational core of the quinolone class of antibiotics, beginning with the discovery of nalidixic acid.[14][15] These agents primarily act by inhibiting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[8][16][17]

Key Mechanisms & SAR Insights:

-

DNA Gyrase/Topoisomerase IV Inhibition: The 4-oxo-3-carboxylic acid moiety is the classic pharmacophore responsible for binding to the enzyme-DNA complex, chelating with Mg²⁺ ions and trapping the complex in a state where the DNA is cleaved.

Positional SAR Analysis (Quinolone-type):

-

N-1 Position: An ethyl or, more potently, a cyclopropyl group is crucial for activity against a broad spectrum of bacteria.[17]

-

C-3 Position: A carboxylic acid is essential for the primary mechanism of action.[14][17]

-

C-4 Position: The 4-keto group is indispensable for the chelation and binding activity.

-

C-6 Position: The introduction of a fluorine atom (as in fluoroquinolones) dramatically increases the potency and spectrum of activity, likely by enhancing enzyme inhibition and cell penetration.[17]

-

C-7 Position: A bulky heterocyclic substituent, such as a piperazine or morpholine ring, is critical. This group influences the spectrum of activity (Gram-positive vs. Gram-negative), potency, and pharmacokinetic properties.[16][17]

-

C-5 and C-8 Positions: Substitutions here can also modulate activity and reduce side effects.

Table 2: Antibacterial Activity of 1,8-Naphthyridine Derivatives

| Compound | N-1 Substituent | C-6 Substituent | C-7 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| Nalidixic Acid | Ethyl | H | Methyl | >128 | 4 | [14] |

| Enoxacin | Ethyl | Fluoro | Piperazinyl | 1.95 | 0.49 | [18] |

| Canthin-6-one | (fused ring) | (fused ring) | (fused ring) | 0.49 | 3.91 | [14] |

Antiviral Activity

Derivatives of the 1,8-naphthyridinone scaffold have also demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and Herpes Simplex Virus (HSV).[3][4][19] The mechanisms are often distinct from those in cancer or bacterial inhibition.

Key Mechanisms & SAR Insights:

-

HIV-1 Tat-Mediated Transcription Inhibition: A specific derivative, HM13N, has been shown to potently inhibit HIV-1 replication by targeting the Tat-mediated transcription step, a mechanism distinct from currently used antiretroviral therapies.[20] This offers a significant advantage, as it may be effective against multi-drug resistant strains.

-

Inhibition of Viral Replication: Other derivatives have shown potent activity against HCMV, including strains resistant to standard therapies like ganciclovir, suggesting a novel mechanism of action targeting viral replication.[19]

The SAR for antiviral activity is less systematically defined than for other areas and is often highly specific to the viral target. For instance, in the anti-HIV compound HM13N, the specific arrangement of substituents on the naphthyridone core is crucial for its ability to interfere with the Tat protein's function.[20]

Key Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays.

General Synthesis: Friedländer Annulation

This protocol describes a general method for synthesizing a 1,8-naphthyridine core.

-

Reactant Preparation: In a round-bottom flask, dissolve 2-amino-3-pyridinecarboxaldehyde (1.0 eq) and the desired α-methylene carbonyl compound (1.2 eq) in a suitable solvent (e.g., ethanol or DMF).[5]

-

Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, NaOH) or acid (e.g., p-toluenesulfonic acid).

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, filter and wash it with cold solvent. If no precipitate forms, pour the mixture into ice-water to induce precipitation.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 1,8-naphthyridinone derivative.[5]

In Vitro Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Susceptibility: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[3][21]

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[3]

Conclusion and Future Directions

The 1,8-naphthyridinone scaffold is a remarkably fruitful platform for the development of novel therapeutics. The structure-activity relationships discussed herein demonstrate that subtle modifications to the core structure can profoundly alter biological activity and target selectivity.

Future research in this field should focus on:

-

Target Selectivity: Designing new derivatives with enhanced selectivity for specific kinase isoforms or microbial enzymes to minimize off-target effects and improve safety profiles.

-

Overcoming Resistance: Systematically exploring modifications that can overcome established drug resistance mechanisms, particularly for multi-drug resistant bacteria and relapsed cancers.

-

Computational Modeling: Employing in silico methods, such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies, to rationalize existing data and predictively design novel, more potent compounds.

-

Exploring New Therapeutic Areas: Given the scaffold's versatility, expanding investigations into other areas like neurodegenerative diseases and inflammatory disorders is a promising avenue.[1][2]

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of 1,8-naphthyridinone compounds can continue to be unlocked, paving the way for the next generation of innovative medicines.

References

- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Future Science.

- Madaan, A., Verma, R., Kumar, V., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-852.

- The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers. (n.d.). BenchChem.

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Chemistry, 2015, 1-7.

- Kamal, A., Reddy, K. S., Khan, M. N. A., Shetty, N. R., & Reddy, M. K. (2010). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry, 45(8), 3567-3575.

- Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356-3362.

- Antimicrobial Activity of Naphthyridine Deriv

- Gorniak, I., & Badowska-Roslonek, K. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(23), 7146.

- Gorniak, I., & Badowska-Roslonek, K. (2021).

- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). Wiley Online Library.

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing.

- Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. (2022). Journal of Nanostructures.

- Gençer, N., Ozkanca, R., Yalcin, I., & Ertan, R. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500.

- Zhang, Y., et al. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 23(11), 2947.

- Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664.

- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). PubMed.

- Massari, S., Daelemans, D., Barreca, M. L., Knezevich, A., Sabatini, S., Cecchetti, V., Marcello, A., Pannecouque, C., & Tabarrini, O. (2010). A 1,8-naphthyridone derivative targets the HIV-1 Tat-mediated transcription and potently inhibits the HIV-1 replication. Journal of Medicinal Chemistry, 53(2), 641-648.

- Bounaadja, L., et al. (2001). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 45(4), 1163-1171.

- Lee, E. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5237-5244.

- Chemistry and Biological Activities of 1,8-Naphthyridines. (2025).

- Naphthyridines with Antiviral Activity - A Review. (2025).

- Manera, C., et al. (2009). Rational Design, Synthesis, and Pharmacological Properties of New 1,8-naphthyridin-2(1H)-on-3-carboxamide Derivatives as Highly Selective cannabinoid-2 Receptor Agonists. Journal of Medicinal Chemistry, 52(12), 3643-3652.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 16. Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents [jns.kashanu.ac.ir]

- 17. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A 1,8-naphthyridone derivative targets the HIV-1 Tat-mediated transcription and potently inhibits the HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one: A Guide to Target Identification and Validation

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 1,8-naphthyridinone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2][3] This technical guide focuses on a representative member of this class, 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one , to explore its potential therapeutic targets. We synthesize current research on related analogs to provide a predictive framework for its mechanism of action and to identify high-value targets for drug discovery programs. This document serves as a practical resource for researchers, offering detailed experimental protocols and logical workflows for target validation, with a primary focus on oncology and infectious diseases.

Introduction: The 1,8-Naphthyridinone Scaffold

The 1,8-naphthyridine nucleus is a nitrogen-containing heterocycle that has captured significant attention from medicinal chemists.[3] Its rigid structure and capacity for diverse substitutions have led to the development of derivatives with potent activities, including anticancer, antimicrobial, anti-inflammatory, and neurological applications.[1][2][4] The inherent versatility of this scaffold suggests that compounds like this compound are likely to interact with multiple, high-impact biological targets. This guide will dissect the most promising of these, providing the scientific rationale and actionable protocols to investigate them.

Primary Therapeutic Area: Oncology

The broadest and most compelling evidence for 1,8-naphthyridinone derivatives lies in their application as anticancer agents.[1][5] The core structure often functions as a bioisostere or mimetic for endogenous ligands in key enzymatic pathways that are dysregulated in cancer. We will explore two prominent and validated target families: Poly (ADP-ribose) Polymerases (PARPs) and Protein Kinases.

Target Family: Poly (ADP-ribose) Polymerases (PARP-1 and Tankyrases)